Lithium difluoroacetate
Description
Advanced Preparative Routes to Difluoroacetic Acid Precursors
The generation of difluoroacetic acid relies on several key chemical transformations, starting from halogenated precursors. These methods include halogen exchange, hydrolysis of acid derivatives, and other novel strategies.
A primary and effective method for synthesizing difluoroacetic acid is through a halogen exchange reaction, often referred to as a halex reaction. This process typically involves the substitution of chlorine atoms with fluorine atoms. One well-documented route starts with dichloroacetic acid.
In this reaction, dichloroacetic acid is treated with a fluorinating agent, such as potassium fluoride (B91410) (KF). The reaction is generally performed in water at elevated temperatures. For instance, dissolving potassium fluoride in water and adding dichloroacetic acid, followed by heating to 150°C for a short duration, can lead to a high conversion rate. Research has shown that this method can achieve a 100% conversion of dichloroacetic acid with a 94% yield of difluoroacetic acid. smolecule.com
Table 1: Halogen Exchange Synthesis of Difluoroacetic Acid
| Starting Material | Reagent | Solvent | Temperature | Time | Conversion | Yield |
| Dichloroacetic Acid | Potassium Fluoride (KF) | Water | 150°C | 6 min | 100% | 94% |
The hydrolysis of difluoroacetic acid derivatives, such as difluoroacetyl halides and esters, presents another significant synthetic pathway.
One approach involves the gas-phase reaction of dichloroacetyl chloride with hydrofluoric acid in the presence of a chromium-based catalyst to produce difluoroacetyl fluoride. smolecule.com This intermediate is then hydrolyzed to yield difluoroacetic acid. smolecule.com The hydrolysis step can be performed using water or an acidic solution, such as 30% by weight hydrochloric acid.
Another common method is the hydrolysis or transesterification of difluoroacetate (B1230586) esters, like ethyl difluoroacetate. A patented method describes the reaction of a difluoroacetic acid ester with an aliphatic carboxylic acid, such as formic acid or trifluoroacetic acid. orgsyn.org This transesterification reaction forms difluoroacetic acid and a new ester with a lower boiling point, which can be continuously removed by distillation to drive the reaction to completion. orgsyn.org Using this strategy, reacting ethyl difluoroacetate with trifluoroacetic acid at 85°C results in a quantitative conversion and a yield of over 99% for difluoroacetic acid. orgsyn.orgorgsyn.org
Table 2: Transesterification-Hydrolysis for Difluoroacetic Acid Synthesis
| Starting Ester | Reagent | Temperature | Conversion | Purity | Yield |
| Ethyl Difluoroacetate | Trifluoroacetic Acid | 85°C | 100% | 99.5% | >99% |
| Ethyl Difluoroacetate | Formic Acid & H₂SO₄ (cat.) | 70°C | 100% | >98% | 95% |
Beyond halogen exchange and hydrolysis, other innovative methods have been developed for the production of difluoroacetic acid.
One alternative involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate. nih.gov Another route starts from 2,4,6-tris(difluoromethyl)-s-triazine. This compound is heated with water in the presence of a catalyst like sodium hydroxide (B78521). Following the reaction, the mixture is acidified and extracted with ether to isolate the difluoroacetic acid. smolecule.com
A further strategy is the reaction of a 1-alkoxy-1,1,2,2-tetrafluoroethane in the gas phase over a metal oxide catalyst, such as alumina, to form difluoroacetic acid fluoride, which can then be hydrolyzed. researchgate.net
Targeted Synthesis of Lithium Difluoroacetate
Once difluoroacetic acid is obtained, it can be converted into its lithium salt, this compound. This is typically achieved through direct salt formation, which is the most straightforward and common method.
While condensation reactions are not a direct route to synthesizing the simple salt this compound, the precursor esters are crucial intermediates. Saponification, a type of hydrolysis reaction, of esters like ethyl difluoroacetate using a lithium base is a viable pathway. Reacting ethyl difluoroacetate with lithium hydroxide in a solvent mixture such as tetrahydrofuran (B95107) and water would yield this compound and ethanol. lookchem.com This method is analogous to the synthesis of other carboxylate salts from their esters.
Furthermore, ethyl difluoroacetate is used in Claisen condensation reactions with a strong base to form more complex molecules. For example, reacting ethyl difluoroacetate with ethyl acetate (B1210297) in the presence of sodium ethoxide yields ethyl 4,4-difluoroacetoacetate. googleapis.com While this does not produce this compound directly, it highlights the reactivity of the ester precursor.
The most direct and efficient method for preparing this compound is the acid-base neutralization reaction between difluoroacetic acid and a lithium-containing base. Suitable bases include lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃).
The reaction of difluoroacetic acid with lithium hydroxide in an aqueous solution is an exothermic process that yields this compound and water. smolecule.com
Reaction: CHF₂COOH + LiOH → Li[CHF₂COO] + H₂O
Similarly, reacting difluoroacetic acid with lithium carbonate results in the formation of this compound, water, and carbon dioxide gas.
Reaction: 2 CHF₂COOH + Li₂CO₃ → 2 Li[CHF₂COO] + H₂O + CO₂
These neutralization reactions are typically high-yielding and produce a product of high purity after removal of the solvent. This method is analogous to the well-established synthesis of other alkali metal salts of fluoroacetic acids, such as sodium chlorodifluoroacetate from its corresponding acid and sodium hydroxide. orgsyn.org
Crystallographic Studies and Structural Elucidation of this compound Derivatives (e.g., Lithium Ethyl 4,4-Difluoro-3-Oxybutenoate)
The precise three-dimensional arrangement of atoms in this compound derivatives is fundamental to understanding their chemical reactivity and physical properties. Structural elucidation is primarily achieved through single-crystal X-ray diffraction, a powerful technique that provides detailed information on bond lengths, bond angles, and crystal packing. While specific crystallographic data for lithium ethyl 4,4-difluoro-3-oxybutenoate is not extensively detailed in available literature, analysis of related lithium-containing organic salts and derivatives provides significant insight into the structural characteristics that can be expected.
Studies on various lithium salts reveal common structural motifs. For instance, the crystal structure of lithium 3α-(α-d-glucopyranosyl)-5β-cholan-24-oate, a lithium salt of a glucosyl derivative, shows the lithium ion (Li+) coordinated in a distorted tetrahedral geometry. nih.gov In this structure, the Li+ cation is bonded to three hydroxyl groups from different glucose residues and also interacts electrostatically with a carboxylate ion. nih.gov The measured Li+–oxygen bond distances are consistent with the sum of the ionic radius of lithium and the van der Waals radius of oxygen, indicating stable coordination. nih.gov
The table below summarizes typical parameters obtained from crystallographic studies of related lithium compounds, illustrating the type of data generated during structural elucidation.
Table 1: Representative Crystallographic Data for Lithium-Containing Organic Compounds
| Parameter | Example Compound 1: Lithium 3α-(α-d-glucopyranosyl)-5β-cholan-24-oate nih.gov | Example Compound 2: Ba₂LiAlGe₂ mdpi.com |
|---|---|---|
| Crystal System | Orthorhombic | Tetragonal |
| Space Group | P2₁2₁2₁ | P4/nmm |
| Coordination Geometry of Li+ | Distorted Tetrahedron | Disordered with Al atoms |
| Key Interactions | Coordinated to hydroxyl groups and a carboxylate ion. nih.gov | Part of the Al/Li framework. |
| Structural Features | Forms monolayers with hydrophobic interiors and hydrophilic edges. nih.gov | PbFCl structure type. mdpi.com |
Sustainable and Scalable Production Approaches for Difluoroacetate Compounds
The increasing industrial demand for difluoroacetate compounds, driven by their use in pharmaceuticals and agrochemicals, has placed a strong emphasis on developing sustainable and scalable production methods. pmarketresearch.comsolvay.com The goal is to create manufacturing processes that are not only economically viable but also environmentally responsible, minimizing waste and energy consumption. palmercruz.com
Key strategies in sustainable production include:
Green Chemistry Principles : The integration of green chemistry is a central theme, focusing on the use of less hazardous materials, reducing byproducts, and improving energy efficiency. pmarketresearch.com The demand for eco-friendly solvents and intermediates has surged as industries prioritize sustainability. pmarketresearch.com
Novel Catalysts and Reaction Conditions : Research is focused on discovering innovative catalysts that can improve reaction yields and selectivity under milder conditions. palmercruz.com These advancements contribute to cost reduction and facilitate environmentally friendly production on a large scale. palmercruz.com
Process Optimization : Advanced technologies like process automation and real-time monitoring are being adopted to streamline operations and optimize manufacturing parameters, ensuring consistent product quality. palmercruz.com
Supply Chain Resilience : To mitigate risks from geopolitical and global disruptions, companies are diversifying suppliers and exploring local sourcing options, which also aligns with sustainability goals by potentially reducing transportation-related emissions. pmarketresearch.com
Scalability is a critical factor for meeting market demand. Several synthetic methods have been developed and optimized for large-scale production of difluoroacetate esters and related compounds. Deoxofluorination of glyoxylates using reagents like Morph-DAST has been shown to be an effective method, allowing for the preparation of diazolyl α,α-difluoroacetates in high yields on a gram scale. researchgate.net Another scalable approach involves the radical addition of bromo-difluoroacetate derivatives to vinyl ethers, which has been successfully used for the multigram synthesis of important building blocks like 3,3-difluoro-GABA. researchgate.net The practicality of these methods for large-scale applications is a key area of development. enamine.net
Table 2: Comparison of Production Approaches for Difluoroacetate Compounds
| Approach | Description | Advantages | Key Focus Areas |
|---|---|---|---|
| Sustainable Manufacturing | Employs green chemistry principles to reduce environmental impact. palmercruz.com | Reduced waste, lower energy consumption, improved safety. palmercruz.com | Use of novel catalysts, renewable feedstocks, process automation. palmercruz.com |
| Scalable Synthesis | Focuses on adapting chemical routes for large-scale industrial production. | High throughput, cost-effectiveness, meets market demand. | Deoxofluorination, radical addition reactions, optimization of process parameters. researchgate.netresearchgate.net |
Chemoenzymatic and Biocatalytic Routes in Difluoroacetate Synthesis
Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the versatility of chemical reactions, is a rapidly advancing field offering green and efficient pathways to complex molecules, including difluoroacetates. mdpi.com Biocatalysis, using purified enzymes or whole-cell systems, provides significant advantages such as high stereo- and regioselectivity, mild reaction conditions (pH, temperature), and reduced environmental impact compared to traditional chemical methods. nih.govrsc.org
The application of biocatalysts in synthesizing fluorinated compounds is particularly valuable. Enzymes can perform transformations on fluorinated substrates that are often challenging to achieve with conventional chemistry. Key enzymatic approaches include:
Kinetic Resolution : Lipases and esterases are widely used for the kinetic resolution of racemic mixtures, enabling the synthesis of enantiomerically pure fluorinated compounds. For example, lipase-catalyzed transesterification can effectively resolve racemic alcohols or esters. swissbiotech.org
Selective Transformations : Enzymes can selectively modify one functional group in a complex molecule while leaving others untouched. This "deprotectase" activity is useful in multi-step syntheses, where enzymes can remove protecting groups under mild conditions, avoiding the harsh reagents often required in chemical deprotection. rsc.orgrsc.org
Fluorination : The discovery of fluorinase enzymes, which can catalyze the formation of a carbon-fluorine bond, represents a significant breakthrough. A chemoenzymatic route using a fluorinase has been developed to produce [¹⁸F]-fluoroacetate from S-adenosyl-L-methionine (SAM) and [¹⁸F]-fluoride. rsc.org
These biocatalytic methods are being integrated into multi-step synthetic routes to produce valuable building blocks for the pharmaceutical and agrochemical industries. nih.gov The development of robust enzymes through protein engineering and the optimization of reaction conditions are expanding the scope and applicability of chemoenzymatic synthesis for difluoroacetate and related compounds. mdpi.com
Table 3: Overview of Biocatalytic Methods in Fluoro-Compound Synthesis
| Biocatalytic Strategy | Enzyme Class Example | Application | Benefit |
|---|---|---|---|
| Asymmetric Synthesis | Lipase, Esterase | Dynamic kinetic resolution of fluorinated precursors. mdpi.comswissbiotech.org | Access to enantiomerically pure compounds. mdpi.com |
| Selective Deprotection | Esterase (e.g., from Bacillus), Amidohydrolase | Removal of ester or amide protecting groups from complex molecules. rsc.orgrsc.org | High selectivity, mild conditions, avoids harsh chemical reagents. rsc.orgrsc.org |
| C-F Bond Formation | Fluorinase | Direct enzymatic fluorination of a substrate. rsc.org | A green and direct route to fluorinated molecules. rsc.org |
| Glycosylation | Glycosyltransferase | Incorporation of fluorinated sugars into glycoconjugates. rsc.org | Creation of novel fluorinated biomolecules for research. rsc.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2O2.Li/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDVDVNJDCUBDD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C(=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF2LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635576 | |
| Record name | Lithium difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74956-94-8 | |
| Record name | Lithium difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium difluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Synthesis and Characterization
Synthetic Methodologies for Lithium Difluoroacetate (B1230586)
The primary method for synthesizing lithium difluoroacetate involves the neutralization reaction of difluoroacetic acid with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate. This acid-base reaction yields this compound and water or carbon dioxide as byproducts.
Another reported synthetic route involves the reaction of methyl difluoroacetate or ethyl difluoroacetate with a reducing agent like lithium aluminum hydride. google.com This method, however, is primarily aimed at producing 2,2-difluoroethanol, with this compound being a potential intermediate or side product. google.com The choice of solvent and reaction conditions, such as temperature, can influence the yield and purity of the final product. google.com
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹⁹F NMR spectroscopy are crucial for confirming the structure of this compound. In ¹H NMR, a characteristic triplet is expected for the single proton due to coupling with the two adjacent fluorine atoms. In ¹⁹F NMR, a doublet would be observed due to coupling with the single proton. These spectroscopic signatures provide definitive evidence for the difluoroacetate moiety. Studies on similar compounds like difluoroacetic acid have shown the utility of NMR in structural elucidation. alfa-chemical.com
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in this compound. The spectrum would be characterized by strong absorption bands corresponding to the carboxylate group (C=O and C-O stretching vibrations) and the carbon-fluorine bonds (C-F stretching vibrations). Analysis of related compounds like methyl difluoroacetate has shown characteristic peaks that can be used to identify the difluoroacetate structure. researchgate.netsci-hub.se For instance, studies on the solid electrolyte interphase (SEI) formed from methyl difluoroacetate-based electrolytes have identified the presence of CHF₂COOLi through FTIR analysis. researchgate.net
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of this compound in its solid state. While specific crystallographic data for this compound is not widely available in the search results, studies on similar lithium salts and related compounds provide insights into the expected crystal packing and coordination environments of the lithium ion. materialsproject.orgaps.orgchalmers.se Such analysis would reveal bond lengths, bond angles, and the coordination of the lithium ion with the oxygen atoms of the difluoroacetate anion.
Electrochemical Research Applications and Mechanisms in Lithium Ion Batteries
Lithium Difluoroacetate (B1230586) as an Electrolyte Additive for Performance Enhancement
Lithium difluoroacetate (LiDFP) has emerged as a significant electrolyte additive in lithium-ion batteries (LIBs), primarily for its ability to enhance battery performance, including cycle life and capacity retention, particularly at high temperatures. poworks.com Its effectiveness stems from its ability to participate in the formation of stable interfacial layers on both the anode and cathode.
The performance and longevity of lithium-ion batteries are critically dependent on the formation of stable passivation layers on the electrode surfaces. These layers, known as the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode, are formed from the decomposition products of the electrolyte. nih.govmendeley.com An ideal interfacial layer is ionically conductive to allow the passage of lithium ions but electronically insulating to prevent further electrolyte decomposition. ipme.ru The introduction of additives like this compound into the electrolyte is a key strategy to favorably modify the composition and properties of these interphases. iaea.org
The SEI is a critical passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. nih.govresearchgate.net Its characteristics are influenced by the anode material, electrolyte composition, and operating conditions. nih.govmendeley.com The formation of a stable and robust SEI is essential for preventing the continuous decomposition of the electrolyte and ensuring the long-term cyclability of the battery. nih.govipme.ru
On graphite (B72142) anodes , the most common anode material in commercial LIBs, the SEI forms as a result of electrolyte reduction at potentials close to that of lithium intercalation. ipme.ru A well-formed SEI prevents the co-intercalation of solvent molecules into the graphite structure, which can cause exfoliation and capacity loss. ipme.ru
For silicon anodes , which offer a much higher theoretical capacity but suffer from massive volume changes (over 300%) during lithiation and delithiation, a stable SEI is even more critical. dlr.demdpi.com The constant expansion and contraction can lead to the fracture and reformation of the SEI, consuming lithium and electrolyte and leading to rapid capacity fade. mdpi.com Additives that can form a more flexible and resilient SEI are crucial for improving the performance of silicon anodes. osti.gov
Lithium metal anodes , the "holy grail" for next-generation high-energy-density batteries, are highly reactive with organic electrolytes. frontiersin.orgnih.gov The formation of a stable SEI is paramount to prevent dendritic lithium growth, which can cause internal short circuits and safety hazards, as well as to minimize the consumption of lithium and electrolyte. frontiersin.orgnih.govresearchgate.net
Spectroscopic analyses have revealed that when this compound is used as an electrolyte additive, its decomposition products are incorporated into the SEI layer. A major component identified in the SEI formed in the presence of LiDFP is the species CHF2COOLi. researchgate.netresearchgate.net This component is believed to contribute to the enhanced thermal stability of the SEI on lithiated carbon anodes. researchgate.netresearchgate.net The presence of fluorinated species, such as LiF and CHF-containing compounds, is often associated with a more stable and effective SEI. researchgate.net
The table below summarizes key components found in SEI layers formed with and without fluorinated additives.
| Additive | Anode Material | Key SEI Components | Reference |
| None (Standard Electrolyte) | Graphite | Polymeric carbon-oxygen species, LiₓPFyO₂, Li₂CO₃, Lithium ethylene (B1197577) dicarbonate (B1257347) (LEDC), LiF | nih.govresearchgate.net |
| This compound | Graphite | CHF₂COOLi, LiF-rich layer, fluoromethylene (CHF) compounds | researchgate.netresearchgate.net |
| Fluoroethylene Carbonate (FEC) | Graphite | LiF, less populated C-O species | researchgate.netosti.gov |
| Lithium Difluoro(oxalato)borate (LiDFOB) | Graphite | Thinner SEI with little LiF | nih.gov |
The formation of the SEI is a complex process involving the electrochemical reduction of electrolyte components on the anode surface during the initial charging cycles. nih.gov Additives like this compound are designed to be reduced at a potential higher than the main electrolyte solvents, allowing them to form a passivating layer before significant solvent decomposition occurs. researchgate.net
The reduction of this compound is believed to proceed through a mechanism that leads to the formation of the aforementioned CHF₂COOLi and other fluorine-containing species. This early formation of a stable, LiF-rich SEI helps to prevent the continuous reduction of the electrolyte solvents throughout the battery's life. researchgate.net The heat generation observed at around 140°C in differential scanning calorimetry studies of lithiated graphite with certain electrolytes is attributed to the reaction between the lithiated graphite and the electrolyte through the SEI, indicating the ongoing nature of these interfacial reactions. researchgate.net
Similar to the SEI on the anode, a passivating layer known as the Cathode Electrolyte Interphase (CEI) forms on the cathode surface. batterynl.nl An unstable CEI can lead to issues such as transition metal dissolution, oxygen loss, and cracking of the cathode active material, particularly at high voltages. batterynl.nld-nb.info Additives that can form a stable CEI are crucial for enabling high-voltage operation and improving the cycle life of cathodes. wpmucdn.comnih.govrsc.org
For high-energy NMC (Lithium Nickel Manganese Cobalt Oxide) cathodes, especially Ni-rich compositions, operating at high voltages accelerates electrolyte degradation and cathode-electrolyte side reactions. nih.govmdpi.comconfex.com A stable CEI can mitigate these issues by limiting the contact between the reactive cathode surface and the electrolyte. nih.govmdpi.com
LiCoO₂ (Lithium Cobalt Oxide) , a widely used cathode material, also suffers from structural instability and electrolyte oxidation when charged to high voltages (e.g., above 4.3V). batterynl.nlnih.gov The formation of a robust CEI is essential to suppress these degradation mechanisms and enhance high-voltage performance. wpmucdn.comnih.govresearchgate.net
LiFePO₄ (Lithium Iron Phosphate) is generally considered more stable due to its olivine (B12688019) structure. mdpi.commdpi.com However, side reactions can still occur, particularly during overcharging, leading to the formation of an interfacial layer. mdpi.com Stabilizing this interface can further improve the long-term performance and safety of LiFePO₄-based batteries. mdpi.comnsf.gov
At the high potentials of the cathode during charging, electrolyte components, including additives, can undergo oxidative decomposition. The specific mechanisms for the oxidation of this compound at cathode surfaces are a subject of ongoing research. However, it is understood that its decomposition contributes to the formation of a protective CEI. ipme.ru This CEI can act as a barrier to prevent further oxidation of the bulk electrolyte and suppress the dissolution of transition metal ions from the cathode material into the electrolyte. d-nb.infonih.gov The presence of a fluorinated solvent like methyl difluoroacetate, for instance, has been shown to help form an obstructive CEI on a CuCl₂ cathode, mitigating its dissolution. nih.gov
Interfacial Layer Formation and Stabilization on Electrodes
Influence of Interfacial Layers on Lithium Ion Transport Kinetics
The formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode is critical for the functioning of lithium-ion batteries. acs.org These layers must be electronically insulating but ionically conductive to allow for the efficient transport of lithium ions while preventing further electrolyte decomposition. acs.org The decomposition of fluorinated ester solvents like methyl difluoroacetate (MFA) leads to the formation of an SEI where this compound (CHF2COOLi) is a primary component. researchgate.net
The characteristics of this LiDFCA-rich interphase directly influence lithium-ion transport kinetics. A robust and stable SEI layer can facilitate the desolvation of lithium ions and their subsequent transfer across the electrochemical interface. researchgate.net This improved charge transfer capability leads to reduced interfacial resistance. researchgate.net However, the relationship between interphase composition and transport kinetics is complex; while anion-derived interphases can enhance stability, they can also increase electrolyte viscosity and reduce ionic conductivity, potentially limiting ion transport, especially under demanding conditions like high rates or low temperatures. acs.org The ideal interphase, therefore, balances robust protection with efficient Li+ transport. oaepublish.com The formation of a favorable LiDFCA-containing layer is believed to lower the energy barrier for Li+ to cross the SEI, promoting faster kinetics. oaepublish.com
High-Voltage Electrochemical Stability Enhancement of Electrolytes
A major challenge for high-energy lithium-ion batteries is the instability of conventional carbonate-based electrolytes at high operating voltages (above 4.3 V). researchgate.netepa.gov Fluorinated solvents and additives are employed to create more stable electrolyte systems. researchgate.netrsc.org The use of fluorinated esters, which can decompose to form LiDFCA at the electrode surface, is a key strategy for enabling high-voltage operation. rsc.org
The enhanced stability is attributed to the formation of a stable and effective CEI on the cathode surface. epa.gov This protective layer, containing species like this compound, physically isolates the cathode material from direct contact with the bulk electrolyte. researchgate.net This passivation prevents the continuous oxidative decomposition of the electrolyte on the highly reactive surface of a charged high-voltage cathode. rsc.org For example, electrolytes containing ethyl difluoroacetate (DFEAc) have been shown to build a stable cathode/electrolyte interface, enabling excellent cycling ability in Li/LiNi0.5Co0.2Mn0.3O2 half-cells at voltages as high as 4.6 V. epa.gov
Mitigation of Electrolyte Decomposition and Gassing Phenomena
Gas generation in lithium-ion batteries is a significant issue that points to performance degradation and poses safety risks. frontiersin.orgmdpi.com Gassing is primarily a result of the chemical and electrochemical decomposition of electrolyte solvents and salts at the electrode surfaces. frontiersin.orgmdpi.com Common gases produced include CO2, CO, and various hydrocarbons. mdpi.commdpi.com
The formation of a stable interphase containing this compound is crucial for mitigating these unwanted reactions. By creating a passivating layer on the electrode surfaces, the LiDFCA-rich SEI and CEI act as a physical barrier that prevents the highly reactive charged electrode materials from continuously catalyzing electrolyte breakdown. uri.edu This suppression of parasitic reactions directly reduces the volume of gas generated during cycling and storage. frontiersin.org The stability of the interphase itself is key; an unstable SEI can break down and reform, consuming active lithium and electrolyte and leading to further gassing. mdpi.com Therefore, the robust nature of the LiDFCA-derived layer is essential for maintaining a low-gas environment within the cell.
Correlation with Suppressed Exothermic Reactions and Thermal Runaway
The thermal stability of the electrolyte and its interfacial layers is paramount for battery safety. Thermal runaway is a dangerous phenomenon where an uncontrolled increase in cell temperature triggers a cascade of exothermic reactions, potentially leading to fire or explosion. firesystems.net These exothermic events are often initiated by the decomposition of the SEI layer and the subsequent reactions between the charged electrode materials and the electrolyte. mdpi.commdpi.com
Low-Temperature Electrochemical Performance Improvement
Operating lithium-ion batteries at low temperatures is challenging due to several factors, including increased electrolyte viscosity, reduced ionic conductivity, and sluggish charge transfer kinetics at the electrode-electrolyte interface. google.comnih.gov This often leads to a dramatic drop in capacity and an increased risk of lithium plating on the anode. nih.gov
Electrolyte engineering with fluorinated components can improve low-temperature performance. researchgate.net The formation of an effective, inorganic-rich SEI, such as one containing this compound, can facilitate the desolvation of Li+ ions. researchgate.net This is a critical step in the charge transfer process and becomes a significant kinetic bottleneck at low temperatures. nih.gov A well-designed interphase with low resistance can help mitigate the performance loss. wpmucdn.comosti.gov Furthermore, achieving balanced kinetics between the anode and cathode is crucial to prevent lithium plating, and the properties of the interfacial layers formed on both electrodes play a central role in this. wpmucdn.comosti.gov While research often focuses on the bulk properties of fluorinated electrolytes, the contribution of the resulting LiDFCA-containing interphase to reducing interfacial impedance is a key factor in enhancing performance in cold environments.
Enhanced Cycling Stability and Capacity Retention
The long-term cycling stability of a lithium-ion battery is intrinsically linked to the stability of its electrode-electrolyte interphases. oaepublish.comnih.gov The gradual and continuous decomposition of the electrolyte throughout a battery's life leads to the consumption of active lithium, loss of electrode material integrity, and an increase in cell impedance, all of which contribute to capacity fade. nih.gov
The use of electrolyte systems that form a stable, LiDFCA-containing SEI and CEI has been shown to dramatically improve cycling stability and capacity retention. researchgate.netoaepublish.com This robust protective layer effectively suppresses parasitic side reactions between the electrodes and the electrolyte, preserving the active materials and the lithium inventory. oaepublish.comnih.gov Research has demonstrated that batteries with such stabilized interfaces exhibit significantly higher capacity retention over hundreds of cycles compared to those with standard electrolytes. For instance, cells with a robust interfacial film can maintain over 90% of their capacity after 250 cycles, whereas cells without it may drop to below 65%. oaepublish.com Similarly, other studies have reported capacity retention of approximately 98% over 100 cycles due to a stable CEI. osti.gov
Table 1: Impact of Stabilized Interphases on Battery Performance
| Performance Metric | Standard Electrolyte | Electrolyte Forming Stable Interphase | Source(s) |
|---|---|---|---|
| Capacity Retention | 64.6% after 250 cycles | 90.9% after 250 cycles | oaepublish.com |
| Capacity Retention | 78.0% after 200 cycles (1C) | 86.4% after 200 cycles (1C) | osti.gov |
| High-Voltage Retention | 72.3% after 100 cycles | 90.1% after 100 cycles | researchgate.net |
| Thermal Stability Onset | ~270 °C | ~300-400 °C | researchgate.net |
Passivation Effects on Current Collectors (e.g., Aluminum)
The aluminum foil used as the cathode current collector is susceptible to electrochemical corrosion at the high operating potentials of modern lithium-ion batteries. osti.govresearchgate.net This corrosion can lead to increased interfacial resistance and degradation of battery performance. mdpi.com While a native aluminum oxide (Al2O3) layer provides some protection, it can be compromised, especially in the presence of certain electrolyte salts. osti.gov
Fluorinated electrolyte components play a crucial role in passivating the aluminum current collector. researchgate.netaimspress.com Specifically, solvents like methyl difluoroacetate have been shown to facilitate the conversion of the less stable Al2O3 layer into a more robust and stable aluminum fluoride (B91410) (AlF3) passivation film. researchgate.netaimspress.com This AlF3 layer effectively protects the aluminum foil from further anodic dissolution and corrosion at high voltages. osti.govmdpi.com The fluoride species necessary for this reaction are generated from the electrochemical decomposition of the fluorinated solvent at the cathode surface, a process that also contributes to the formation of the LiDFCA-containing CEI.
Integration of Difluoroacetate-Derived Species in Novel Electrolyte Systems
The quest for safer, more efficient, and longer-lasting lithium-ion batteries has spurred intensive research into novel electrolyte formulations. A key strategy involves the incorporation of fluorine-containing compounds, which can enhance thermal stability and oxidative resistance. Among these, difluoroacetate-derived species have emerged as promising components, offering unique advantages in electrolyte design.
Methyl difluoroacetate (MDFA) and ethyl difluoroacetate (EDFA) have been investigated as co-solvents in lithium-ion battery electrolytes to improve performance under various conditions. wpmucdn.comosti.gov These fluorinated esters possess characteristics such as wide electrochemical stability windows, excellent thermal stability, and very low freezing points, making them suitable for extreme operating conditions. osti.gov
Research has shown that electrolytes containing MDFA can exhibit higher ionic conductivity compared to conventional ethylene carbonate (EC) and dimethyl carbonate (DMC) based electrolytes, particularly at sub-zero temperatures. researchgate.net For instance, a 1 M LiPF6/MFA electrolyte demonstrated superior ionic conductivity from -30 to 25 °C. researchgate.net This is a critical advantage for applications requiring reliable battery performance in cold climates.
Similarly, EDFA has been explored as an additive and co-solvent. diva-portal.orgresearchgate.netnih.gov In one study, a nonflammable electrolyte was developed using fluoroethylene carbonate (FEC) and EDFA as solvents, which enhanced the cycling stability of LiNi0.8Co0.1Mn0.1O2 (NCM811)/Li batteries. researchgate.net The cells with this electrolyte showed a capacity retention of 74% after 150 cycles. researchgate.net However, the introduction of EDFA can also lead to challenges. Its chemical stability can be a concern, as its low molecular energy level might lead to electrolyte decomposition, which in turn can negatively impact the cycling performance of the battery. nih.gov
The synergistic effect of these fluorinated co-solvents with other electrolyte components is crucial. For example, combining MDFA with fluoroethylene carbonate (FEC) has been shown to create a unique solvation structure at low temperatures, facilitating the desolvation of Li+ ions and the formation of a favorable solid electrolyte interphase (SEI). researchgate.net
Here is an interactive data table summarizing the properties of electrolytes with difluoroacetate co-solvents:
| Electrolyte Composition | Key Finding | Reference |
| 1 M LiPF6 in Methyl Difluoroacetate (MFA) | Showed higher ionic conductivity than EC+DMC based electrolytes from –30 to 25 °C. researchgate.net | researchgate.net |
| 1 M LiPF6 in Fluoroethylene carbonate (FEC) / Ethyl Difluoroacetate (EFA) | Resulted in a 74% capacity retention after 150 cycles in NCM811/Li batteries. researchgate.net | researchgate.net |
| Methyl Difluoroacetate (MDFA) and Fluoroethylene Carbonate (FEC) | Forms a contact ion pair-dominated solvation structure at sub-zero temperatures. researchgate.net | researchgate.net |
| Ethyl Difluoroacetate (EDFA) as an additive | Can lead to electrolyte decomposition due to its low molecular energy level. nih.gov | nih.gov |
The interaction between lithium ions (Li+) and solvent molecules, known as the Li+ solvation structure, plays a pivotal role in determining the electrochemical behavior of an electrolyte. Tuning this solvation structure, particularly through the involvement of anions, is a key strategy for designing high-performance electrolytes. The use of weakly solvating solvents, such as those derived from difluoroacetate, can encourage anions to participate in the Li+ solvation sheath. mdpi.com This participation is beneficial for forming a stable, anion-derived solid electrolyte interphase (SEI). mdpi.com
Fluorinated solvents, including methyl difluoroacetate (MDFA), are characterized by their relatively low solvation ability. mdpi.com This property promotes the association of anions, such as bis(fluorosulfonyl)imide (FSI) or hexafluorophosphate (B91526) (PF6-), with the Li+ ions. mdpi.comnih.gov The resulting anion-rich solvation sheath can then be preferentially reduced at the anode surface to form a robust and LiF-rich SEI. nih.gov This type of SEI is known to effectively suppress the formation of lithium dendrites, which is a major failure mechanism in lithium metal batteries.
Recent studies have highlighted that the presence of anions in the solvation structure can also enhance the reduction stability of the solvent itself, preventing its continuous decomposition and the associated rapid capacity fade. nih.gov For example, in an all-fluorinated electrolyte containing MDFA, PF6- anions were found to accumulate on the lithium metal anode and decompose preferentially, leading to a stable LiF-rich SEI and uniform lithium deposition. nih.gov This resulted in significantly improved cycling stability for Li||NCM811 cells, with a capacity retention of 71.48% after 430 cycles. nih.gov
The following table summarizes research findings on anion-tuned Li+ solvation structures with difluoroacetate-related compounds:
| Electrolyte System | Key Finding on Solvation Structure | Outcome | Reference |
| Fluorinated solvents with FSI− anion | Weak solvent-Li+ interaction encourages FSI− participation in the solvation sheath. | Promotes the formation of a stable, anion-derived SEI. | mdpi.com |
| All-fluorinated electrolyte with MDFA and PF6− | PF6− anions accumulate on the anode and are preferentially reduced. | Forms a LiF-rich SEI, leading to uniform Li deposition and improved cycling stability. | nih.gov |
| Weakly solvating solvents | Promotes the formation of prevailing ion pairs and aggregates in the solution. | Beneficial for forming anion-derived LiF-rich interphases. | wpmucdn.comosti.gov |
Hybrid and functional electrolytes represent advanced strategies to overcome the limitations of conventional liquid electrolytes. Hybrid electrolytes typically combine the properties of different types of materials, such as polymers and inorganics, to achieve enhanced safety and performance. rsc.orgfrontiersin.org Functional electrolytes, on the other hand, are formulated with specific additives or solvents to impart desired functionalities, such as non-flammability or high-voltage stability. researchgate.net
The integration of difluoroacetate derivatives into these advanced electrolyte systems has shown considerable promise. For instance, a nonflammable functional electrolyte was developed using fluoroethylene carbonate (FEC) and ethyl difluoroacetate (EFA) as solvents. researchgate.net This formulation was designed to be compatible with high-voltage LiNi0.8Co0.1Mn0.1O2 (NCM811) cathodes, demonstrating enhanced cycling stability. researchgate.net The improved performance was attributed to the formation of stable interfacial films on the electrode surfaces, facilitated by the fluorinated components. researchgate.net
Hybrid solid electrolytes (HSEs) are another area where difluoroacetate-related compounds could play a role. HSEs aim to combine the high ionic conductivity and mechanical strength of inorganic solid electrolytes with the flexibility and good interfacial contact of polymer electrolytes. frontiersin.org While direct research on incorporating this compound into HSEs is emerging, the principles of using functional liquid components to wet the solid interface are well-established. uwo.ca A small amount of a liquid electrolyte containing functional molecules can significantly reduce the interfacial resistance in a solid-state battery. uwo.ca Given the favorable properties of difluoroacetates in forming stable SEIs, their use as a liquid component in a solid-liquid hybrid system is a plausible future direction.
The table below outlines examples of hybrid and functional electrolytes and the potential role of difluoroacetate-related compounds.
| Electrolyte Type | Composition Example | Role/Potential Role of Difluoroacetate | Reference |
| Nonflammable Functional Electrolyte | 1 M LiPF6 in Fluoroethylene Carbonate (FEC) / Ethyl Difluoroacetate (EFA) | Acts as a nonflammable solvent and promotes the formation of a stable interfacial film. | researchgate.net |
| Solid-Liquid Hybrid Electrolyte | LiFePO4 / LATP / Liquid Electrolyte / Li | A liquid electrolyte containing difluoroacetate could be used to wet the solid electrolyte interface, reducing resistance and forming a stable interphase. | uwo.ca |
| Polymer-Inorganic Hybrid Electrolyte | Polymer matrix with inorganic fillers (e.g., LLZO) | The principles of using functional additives could be applied, where difluoroacetate might enhance interfacial stability. | rsc.orgfrontiersin.org |
Advanced Electrochemical Characterization Methodologies
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the various resistive and capacitive elements within a battery. jecst.org By applying a small amplitude AC voltage or current over a wide range of frequencies, EIS can deconstruct the total cell impedance into contributions from the electrolyte, the solid electrolyte interphase (SEI), and the charge transfer process at the electrode-electrolyte interface. jecst.orgmdpi.com
In studies involving difluoroacetate-based electrolytes, EIS is crucial for analyzing the properties of the SEI layer formed on the electrodes. researchgate.net The size of the semicircle in the high-to-medium frequency region of the Nyquist plot is typically associated with the resistance of the SEI (RSEI). jecst.org A smaller RSEI generally indicates a more ionically conductive and stable passivation layer, which is desirable for good battery performance. Research has shown that the addition of certain fluorinated compounds can lead to a lower interfacial resistance, contributing to improved cycling stability. researchgate.net
Furthermore, EIS can be performed in situ or operando to monitor changes in the interfacial resistance during battery cycling. acs.org This provides dynamic information on the formation, evolution, and stability of the SEI. For example, by tracking the impedance changes over many cycles, researchers can assess the long-term effectiveness of difluoroacetate additives in maintaining a low and stable interfacial resistance.
The following table presents a simplified overview of how EIS is used to analyze interfacial resistance.
| EIS Parameter | Associated Component | Significance in Difluoroacetate Research |
| Bulk Resistance (Rb) | Total resistance of electrolyte, separator, and electrodes. | Indicates the overall ionic conductivity of the difluoroacetate-containing electrolyte. |
| SEI Resistance (RSEI) | Resistance of the solid electrolyte interphase layer. | A key indicator of the quality of the SEI formed by the decomposition of difluoroacetate species. Lower values are generally better. |
| Charge Transfer Resistance (Rct) | Resistance to the transfer of electrons and ions at the electrode surface. | Reflects the kinetics of the electrochemical reactions at the interface, which can be influenced by the SEI composition. |
Cyclic Voltammetry (CV) and Galvanostatic Cycling are fundamental electrochemical techniques used to evaluate the performance of lithium-ion batteries.
Cyclic Voltammetry (CV) involves sweeping the potential of an electrode and measuring the resulting current. This technique provides valuable information about the reduction and oxidation potentials of the electrolyte components, the reversibility of the electrochemical reactions, and the formation of the SEI. jecst.org In the context of difluoroacetate research, CV is used to determine the potential at which the difluoroacetate species (e.g., MDFA, EDFA) are reduced to form the SEI on the anode. researchgate.netdiva-portal.org A higher reduction potential for an additive compared to the main solvent is often desirable, as it allows for the formation of a stable SEI before the bulk electrolyte decomposes. diva-portal.org
Galvanostatic Cycling involves charging and discharging the battery at a constant current and monitoring the voltage response over time. This method is used to determine key performance metrics such as:
Capacity: The amount of charge the battery can store.
Coulombic Efficiency (CE): The ratio of the charge extracted during discharge to the charge inserted during charge. A high and stable CE is indicative of a reversible system with minimal side reactions.
Cycle Life: The number of charge-discharge cycles a battery can endure before its capacity fades to a certain percentage of its initial value.
In studies involving difluoroacetate, galvanostatic cycling is the ultimate test of the electrolyte's effectiveness. For example, improved capacity retention and higher coulombic efficiency in cells containing difluoroacetate additives or co-solvents, compared to a baseline electrolyte, provide direct evidence of their beneficial effects. researchgate.netnih.gov These studies often involve cycling the batteries at various C-rates (a measure of the charge/discharge current relative to the battery's capacity) to assess their rate capability. osti.gov
The table below summarizes the application of these techniques in difluoroacetate research.
| Technique | Information Obtained | Application in Difluoroacetate Research | Reference |
| Cyclic Voltammetry (CV) | Reduction/oxidation potentials, SEI formation potential, reaction reversibility. | Determining the electrochemical window and the potential at which difluoroacetate species form the SEI. | researchgate.netdiva-portal.org |
| Galvanostatic Cycling | Capacity, Coulombic efficiency, cycle life, rate capability. | Evaluating the overall performance improvement (e.g., enhanced cycle life, better capacity retention) due to the presence of difluoroacetate. | osti.govdiva-portal.org |
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
Research findings have consistently demonstrated the superior thermal stability of electrolytes containing methyl difluoroacetate (MFA), a related compound, compared to conventional carbonate-based electrolytes. For instance, an electrolyte composed of 1 M LiPF6 in methyl difluoroacetate (MFA) exhibited only negligible exothermic heat up to 400 °C. researchgate.net In stark contrast, a conventional electrolyte of LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) showed a significant exothermic peak around 270 °C, which is attributed to electrolyte decomposition. researchgate.net
The thermal behavior of lithiated anodes in the presence of these electrolytes further underscores the stabilizing effect of fluorinated esters. DSC measurements of a lithiated carbon anode in a LiPF6/MFA electrolyte revealed a main exothermic peak at approximately 400°C. researchgate.net This peak temperature was a significant 110°C higher than that observed for a lithiated carbon anode in a standard LiPF6/EC-DMC electrolyte. researchgate.net This indicates that the reactions between the charged anode and the MFA-based electrolyte are significantly less prone to thermal runaway.
The improved thermal stability is largely attributed to the formation of a robust and thermally stable Solid Electrolyte Interphase (SEI) on the anode surface. In electrolytes containing MFA, the primary component of the SEI is this compound (CHF2COOLi). researchgate.net This compound is a key decomposition product that contributes to the enhanced safety profile.
The table below summarizes the key thermal events observed in DSC analyses of various electrolyte and electrode combinations.
| Sample | Key Thermal Event | Onset/Peak Temperature (°C) | Associated Reaction |
| 1 M LiPF6 in EC+DMC | Large Exothermic Peak | ~270 | Electrolyte Decomposition |
| 1 M LiPF6 in Methyl Difluoroacetate (MFA) | Negligible Exothermic Heat | Up to 400 | High Thermal Stability |
| Lithiated Carbon Anode in LiPF6/EC-DMC | Main Exothermic Peak | ~290 | Reaction between anode and electrolyte |
| Lithiated Carbon Anode in LiPF6/MFA | Main Exothermic Peak | ~400 | Reaction between anode and electrolyte |
| LiTFSI-LiODFB dual-salt in carbonate solvents | Exothermic Decomposition | >138.5 | Electrolyte Decomposition |
Note: The data presented in this table is compiled from various research studies. researchgate.netresearchgate.netnih.gov The exact temperatures can vary depending on the specific experimental conditions, such as heating rate and sample preparation.
Furthermore, studies on dual-salt electrolytes have also highlighted the benefits of fluorine-containing compounds. An electrolyte containing lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium difluoro(oxalato)borate (LiODFB) in carbonate solvents showed decomposition starting above 138.5°C in DSC tests. nih.gov While this is lower than the MFA-based systems, it still represents an improvement over some conventional formulations and demonstrates the ongoing research into optimizing electrolyte safety through the use of fluorinated additives and salts.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on density functional theory (DFT), are powerful for probing the intrinsic electronic structure and reactivity of molecules. nih.govchemrxiv.org For lithium difluoroacetate (B1230586), these calculations provide fundamental data on its geometry, electronic charge distribution, and orbital energies, which are critical for understanding its interactions within the electrolyte and at the electrode interfaces.
Studies have employed methods like the ωB97X-V/def2-TZVPPD/SMD level of theory to analyze a wide range of species relevant to electrolyte decomposition, including fragments of salts and solvents. nih.govresearchgate.netnih.gov This level of theory allows for the accurate calculation of structural, thermodynamic, and vibrational information for thousands of unique molecules. nih.govnih.gov For LiDFDA, such calculations would reveal the electron-withdrawing effects of the fluorine atoms, which influence the stability of the anion and its subsequent reactivity. The resulting data on bond dissociation energies and reaction energetics help to predict the most likely initial steps of its decomposition.
Far-ultraviolet (FUV) spectroscopy, in conjunction with quantum chemical calculations, has been used to investigate the electronic states and ion pairing in lithium-ion electrolytes. rsc.org These studies show that electronic transitions are highly sensitive to the ionic environment. rsc.org For LiDFDA, similar computational spectroscopy studies could elucidate how its electronic structure is perturbed by solvation and interaction with lithium ions, providing insights into the formation of contact ion pairs and their impact on electrolyte properties.
| Parameter | Value/Method | Purpose |
| Level of Theory | ωB97X-V/def2-TZVPPD/SMD | Accurate structural, thermodynamic, and vibrational properties. nih.govresearchgate.netnih.gov |
| Basis Set | def2-TZVPPD | Provides a flexible description of the electron distribution. nih.govresearchgate.net |
| Solvation Model | SMD (Solvation Model based on Density) | Accounts for the influence of the solvent environment. nih.govresearchgate.net |
| Properties Calculated | Geometries, Thermochemistry, Vibrational Spectra | Fundamental molecular properties for reactivity studies. nih.govresearchgate.net |
Molecular Dynamics Simulations for Electrolyte Solvation and Ion Transport Mechanisms
Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of electrolytes at the atomic scale. nih.gov They provide a detailed picture of how lithium ions move through the electrolyte, how they are solvated by solvent molecules and anions, and how additives like LiDFDA influence these processes. nih.govmdpi.com
The diffusion coefficient of ions and the ionic conductivity of the electrolyte can be calculated from the mean-squared displacement (MSD) of the ions over time during an MD simulation. nih.gov These simulations can also be used to determine the lithium-ion transference number, a key parameter that describes the fraction of the total ionic current carried by the lithium ions. Studies have shown that the composition of the electrolyte, including the presence of additives, has a profound effect on these transport properties. nih.gov For instance, simulations have shown that in certain mixed-solvent systems, specific compositions can lead to a significant improvement in ionic conductivity. nih.gov
| Parameter | Description | Significance |
| Mean-Squared Displacement (MSD) | The average squared distance an ion travels over time. nih.govpreprints.org | Used to calculate the diffusion coefficient and ionic conductivity. nih.gov |
| Coordination Number | The average number of atoms or molecules surrounding a central ion. preprints.orgresearchgate.net | Describes the local solvation structure around the lithium ion. researchgate.net |
| Li-ion Transference Number | The fraction of the total current carried by lithium ions. nih.gov | A higher transference number is desirable for better battery performance. |
| Radial Distribution Function (RDF) | The probability of finding a particle at a certain distance from a reference particle. researchgate.net | Provides detailed information about the solvation shell structure. researchgate.net |
Density Functional Theory (DFT) for Interfacial Layer Formation and Composition
The formation of a stable solid electrolyte interphase (SEI) on the anode and a corresponding cathode electrolyte interphase (CEI) is critical for the long-term cycling stability of lithium-ion batteries. Density functional theory (DFT) is a primary computational tool for investigating the formation and composition of these interfacial layers. rsc.orgarxiv.org
DFT calculations can be used to determine the reduction and oxidation potentials of electrolyte components, including LiDFDA. wpmucdn.com This information is vital for predicting which species will decompose at the electrode surfaces and contribute to the formation of the SEI and CEI. The high reduction potentials of fluorinated solvents and their complexes with lithium ions suggest that they are prone to decomposition, leading to the formation of a lithium fluoride (B91410) (LiF)-rich interphase. wpmucdn.com A LiF-rich SEI is widely considered to be beneficial due to its electronic insulating properties and ability to conduct lithium ions.
Furthermore, DFT can be used to calculate the interfacial energies between different components of the SEI and between the SEI and the electrode or electrolyte. researchgate.net For example, calculations have been performed to understand the interface between LiF and lithium carbonate (Li2CO3), two common SEI components. arxiv.org These studies reveal the thermodynamic favorability of certain interfacial structures and can identify kinetic barriers for ion transport across these interfaces. arxiv.orgaps.org By studying the adsorption and reaction of LiDFDA and its decomposition products on electrode surfaces, DFT can provide a detailed picture of how this additive contributes to the formation of a stable and effective interfacial layer.
| Application | Information Gained | Relevance to LiDFDA |
| Calculation of Reduction/Oxidation Potentials | Predicts the electrochemical stability of electrolyte components. wpmucdn.com | Determines the likelihood of LiDFDA decomposition at the anode and cathode. |
| Adsorption Energy Calculations | Determines the strength of interaction between molecules and electrode surfaces. | Reveals how LiDFDA and its fragments bind to the electrode, initiating SEI/CEI formation. |
| Reaction Energy and Barrier Calculations | Elucidates the thermodynamics and kinetics of interfacial reactions. chemrxiv.org | Maps out the pathways for LiDFDA decomposition and the formation of stable interphase components like LiF. |
| Interfacial Energy Calculations | Assesses the stability of interfaces between different SEI components. researchgate.net | Helps to understand the morphology and homogeneity of the interphase formed from LiDFDA. |
Computational Prediction of Decomposition Pathways of Lithium Difluoroacetate in Electrolytes
Understanding the decomposition pathways of electrolyte components is crucial for predicting the long-term stability of a battery and the evolution of its performance. nih.gov Computational methods, particularly DFT and automated reaction network generation, are increasingly used to predict the complex reaction networks that occur during electrolyte decomposition. chemrxiv.org
For LiDFDA, computational studies can map out the potential decomposition reactions, both in the bulk electrolyte and at the electrode surfaces. This involves calculating the energies of various possible decomposition products and the activation barriers for the reactions leading to them. The presence of fluorine atoms in the difluoroacetate anion is expected to significantly influence its decomposition chemistry.
One key aspect is the prediction of whether decomposition will lead to the formation of desirable SEI components, such as LiF, or detrimental species that might impede ion transport or catalyze further unwanted reactions. researchgate.net Isotope labeling studies, combined with computational analysis, have been used to trace the origin of different atoms in decomposition products, providing a powerful method for validating predicted reaction pathways. nih.gov
Automated reaction network exploration is a particularly promising approach. chemrxiv.org This methodology uses algorithms to systematically generate and evaluate a vast number of potential reactions, starting from the initial electrolyte components. researchgate.netchemrxiv.org By applying this to a system containing LiDFDA, researchers can identify the most thermodynamically and kinetically favorable decomposition pathways, potentially uncovering novel reaction mechanisms that would be difficult to predict based on chemical intuition alone. chemrxiv.org These studies can also highlight the role of other species, such as trace water, in initiating or participating in the decomposition cascade. chemrxiv.orgrsc.org
| Method | Description | Application to LiDFDA |
| Bond Dissociation Energy Calculations | Calculates the energy required to break specific chemical bonds. | Identifies the weakest bonds in the LiDFDA molecule, suggesting initial decomposition steps. |
| Transition State Searching | Locates the highest energy point along a reaction coordinate. | Determines the kinetic feasibility of proposed decomposition reactions. |
| Automated Reaction Network Generation | Systematically explores possible reactions and products from a set of reactants. chemrxiv.org | Provides a comprehensive map of LiDFDA decomposition, identifying major products and pathways. |
| Thermodynamic Analysis | Compares the relative energies of reactants, intermediates, and products. | Determines the overall favorability of different decomposition routes. |
Chemical Reactivity and Derivatization Strategies
Electrophilic and Nucleophilic Reactions of the Difluoroacetate (B1230586) Moiety
The chemical behavior of the difluoroacetate moiety in lithium difluoroacetate is characterized by its dual potential to participate in both electrophilic and nucleophilic interactions. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the carboxylate group and the adjacent difluoromethyl carbon.
The difluoroacetate anion can serve as a precursor to difluorocarbene (:CF₂), a highly reactive and electrophilic intermediate. chinesechemsoc.orgorgsyn.org This transformation is typically achieved through decarboxylation, often induced thermally. Difluorocarbene is a singlet carbene and is considered more stable than many other carbenes, showing a preference for reacting with electron-rich nucleophiles. orgsyn.org The generation of this electrophilic species from precursors like halodifluoroacetate salts is a key strategy in synthetic organic chemistry for introducing the difluoromethyl group. orgsyn.org
While the carboxylate group is generally nucleophilic, the direct nucleophilic character of the difluoromethyl carbon in the difluoroacetate anion is not prominent. However, the broader field of organofluorine chemistry has developed methods for nucleophilic difluoromethylation using various reagents. rsc.org For instance, (trimethylsilyl)difluoromethane (TMSCF₂H) can act as a "-CF₂H" synthon in nucleophilic addition reactions to electrophiles like aldehydes and ketones. rsc.org
The reactivity of the difluoroacetate moiety is summarized in the table below:
| Moiety Component | Reaction Type | Description |
| Carboxylate Group | Decarboxylation | Leads to the formation of the electrophilic intermediate, difluorocarbene (:CF₂). chinesechemsoc.orgorgsyn.org |
| Difluorocarbene (:CF₂) | Electrophilic Addition | Reacts readily with electron-rich centers and nucleophiles. orgsyn.org |
| Difluoromethyl Group | Nucleophilic (via precursors) | While not directly from this compound, other reagents can deliver a nucleophilic "-CF₂H" group. rsc.org |
Synthetic Transformations for Functional Group Interconversion
Functional group interconversions are fundamental transformations in organic synthesis, allowing for the conversion of one functional group into another. ub.edusolubilityofthings.com For this compound, the carboxylate functionality is the primary site for such transformations.
One of the most significant interconversions is the reduction of the carboxylic acid derivative. Carboxylic acids and their salts can be reduced to primary alcohols. imperial.ac.ukmsu.edu Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as carboxylates are less reactive than aldehydes or ketones. msu.eduharvard.edu The reaction proceeds through the addition of a hydride ion to the carbonyl carbon. msu.edu In the context of this compound, this would yield 2,2-difluoroethanol.
Another potential transformation is the Krapcho decarboxylation, a reaction used to remove a carboxyl group, particularly from β-keto esters, malonates, or α-cyano esters. dur.ac.uk While not a direct interconversion of the carboxylate to another functional group, it represents a strategic removal that can be part of a larger synthetic sequence.
The following table outlines key functional group interconversions for the difluoroacetate moiety:
| Starting Functional Group | Reagent/Reaction Type | Product Functional Group |
| Carboxylate (in this compound) | Reduction (e.g., LiAlH₄) | Primary Alcohol (2,2-difluoroethanol) |
| Carboxylate | Decarboxylation | Alkane (difluoromehane - conceptually) |
Role as a Catalytic Ligand or Reagent in Organic Reactions
While not a conventional catalyst itself, this compound can influence catalytic reactions, often through the effects of the lithium cation or the acetate-derived ligand. Lithium salts, such as lithium chloride, are known to act as beneficial additives in various transition-metal-catalyzed cross-coupling reactions, including the Stille reaction. wikipedia.org They can accelerate the reaction rate, possibly by facilitating the dissociation of other ligands from the metal center or by preventing the deactivation of the catalyst. wikipedia.org
In some contexts, the difluoroacetate anion could potentially act as a ligand for a metal center. The transfer of an anionic, X-type ligand from a redox-active metal to a radical intermediate is a known mechanistic paradigm called radical ligand transfer (RLT). beilstein-journals.org This strategy is compatible with catalysis and allows for the formation of diverse chemical bonds. beilstein-journals.org
Furthermore, copper-catalyzed reactions involving organolithium or Grignard reagents can be influenced by the specific salts and ligands present in the reaction mixture. organic-chemistry.org Although direct use of this compound as a primary ligand is not widely documented, its components could participate in the catalytic cycle, potentially modifying the reactivity and selectivity of the transformation. The presence of lithium ions can also play a crucial role in controlling the nucleophilicity of enolates in certain difluoromethylation reactions that proceed via a difluorocarbene intermediate. chinesechemsoc.org
| Catalytic Context | Potential Role of this compound | Mechanism of Influence |
| Transition-Metal Catalysis (e.g., Stille Reaction) | Additive (Source of Li⁺) | Accelerates reaction rates, possibly by aiding ligand dissociation. wikipedia.org |
| Radical Reactions | Ligand Source (RLT) | The difluoroacetate anion could potentially be transferred from a metal catalyst to a radical. beilstein-journals.org |
| Copper-Catalyzed Cross-Coupling | Reaction Modifier | The lithium cation and acetate (B1210297) anion can influence the reactivity of the organometallic species. chinesechemsoc.orgorganic-chemistry.org |
Formation and Reactivity of Organolithium and Metal Enolate Intermediates
Organolithium reagents are powerful tools in organic synthesis, serving as strong bases and potent nucleophiles due to the highly polar carbon-lithium bond. wikipedia.orglibretexts.org They can be prepared through various methods, including the reaction of an alkyl halide with lithium metal or through a lithium-halogen exchange. wikipedia.orgmsu.edu
The direct formation of a difluoromethyl lithium species from this compound is not a standard procedure. However, related organolithium intermediates are central to difluoromethylation chemistry. For example, lithium enolates, which are themselves important nucleophilic intermediates in C-C bond formation, can be difluoromethylated. rsc.orgwikipedia.org This reaction can be challenging due to the potential for O-alkylation versus C-alkylation. Mechanistic studies have shown that the lithium cation can play a vital role in directing C-selective difluoromethylation by reducing the nucleophilicity of the oxygen atom in the enolate. chinesechemsoc.org
The generation and reactivity of lithium enolates are complex, often involving the formation of aggregates like dimers and tetramers, which can influence their reactivity. ethz.ch These enolates are typically formed by the deprotonation of a C-H bond alpha to a carbonyl group using a strong, non-nucleophilic lithium base such as lithium diisopropylamide (LDA). wikipedia.org
The interaction between this compound and other organometallic species is also relevant. For instance, while highly reactive organolithium reagents would likely deprotonate an acidic C-H bond or react at the carbonyl group, their reactivity can be modulated. Transmetalation from a lithium reagent to a different metal, such as copper, can generate organocuprates, which exhibit different reactivity profiles. organic-chemistry.orgnih.gov
| Intermediate | Formation Method | Role in Relation to this compound Chemistry |
| Organolithium Reagents (General) | Reaction of alkyl halide with Li metal; Li-halogen exchange. wikipedia.orgmsu.edu | Act as strong bases and nucleophiles; can be used to generate other key intermediates like lithium enolates. wikipedia.org |
| Lithium Enolates | Deprotonation of a carbonyl compound with a lithium base (e.g., LDA). wikipedia.org | Serve as nucleophiles in difluoromethylation reactions; the Li⁺ cation can direct C-alkylation. chinesechemsoc.orgrsc.org |
| Organocuprates | Transmetalation of an organolithium reagent with a copper salt. nih.gov | Offer alternative reactivity for C-C bond formation compared to their organolithium precursors. organic-chemistry.org |
Applications in Pharmaceutical and Agrochemical Synthesis
Strategic Difluoromethylation of Biologically Active Scaffolds
The introduction of a difluoromethyl group into a known biologically active molecule is a key strategy in drug discovery to enhance its therapeutic profile. rsc.org This process, known as difluoromethylation, can improve metabolic stability, cell membrane permeability, and binding affinity. rsc.orgconicet.gov.ar The CF2H group's unique electronic properties and its ability to act as a hydrogen bond donor are leveraged to optimize the pharmacokinetics and pharmacodynamics of a lead compound. rsc.orgconicet.gov.ar
Research has demonstrated the application of difluoromethylation in modifying complex molecular frameworks. For instance, derivatives of tetrahydrofluorene, which act as beta agonists for estrogen receptors, have been synthesized by incorporating a difluoromethyl group. kdpublications.in This modification is crucial for developing therapies for postmenopausal women. kdpublications.in Similarly, the synthesis of orexin (B13118510) receptor antagonists, which are targets for treating sleep disorders, has utilized difluoromethylation to create key bioactive intermediates. kdpublications.in In these cases, a difluoromethylation reagent, often derived from difluoroacetic acid, is used to strategically replace other functional groups on the parent scaffold to improve its drug-like properties. rsc.orgkdpublications.in
The difluoromethyl group is considered a valuable substituent in medicinal chemistry due to its distinct characteristics compared to the more common trifluoromethyl (CF3) group. While both are electron-withdrawing, the CF2H group is less lipophilic and possesses the unique ability to act as a hydrogen-bond donor, a property the CF3 group lacks. rsc.orgconicet.gov.ar This allows for fine-tuning of a molecule's interaction with its biological target.
Lithium Difluoroacetate (B1230586) as a Key Intermediate for Drug Candidates and Agrochemicals
Difluoroacetic acid and its derivatives, including lithium difluoroacetate, are crucial building blocks in the multi-step synthesis of various drug candidates and agrochemicals. alfa-chemical.com Their role as key intermediates allows for the efficient construction of the difluoromethyl moiety within the target molecule's core structure.
A prominent example in the pharmaceutical sector is the synthesis of the antifungal agent oteseconazole. mdpi.com In its synthesis, a copper-promoted coupling reaction utilizes an ethyl bromodifluoroacetate to introduce the critical difluoromethyl group onto a pyridine (B92270) ring, forming a key ketone intermediate. mdpi.com This step is fundamental to assembling the final drug molecule.
In the agrochemical field, difluoroacetate derivatives are instrumental in producing potent herbicides and fungicides. For example, a key intermediate for the herbicide fluazolate (B1672857) is synthesized via the trifluoromethylation (which can be conceptually linked to difluoromethylation strategies) of a 4-iodosydnone using reagents derived from fluorinated acetic acids. kdpublications.in Another example is the fungicide pyraziflumid, where a key intermediate, methyl 3-(trifluoromethyl)pyrazine-2-carboxylate, is formed using similar fluorination chemistry, highlighting the importance of these synthons in creating effective crop protection agents. kdpublications.in
| Final Product | Field | Role of Difluoroacetate Derivative | Specific Intermediate Synthesized |
|---|---|---|---|
| Oteseconazole | Pharmaceutical (Antifungal) | Key building block in a Cu-promoted coupling reaction. mdpi.com | Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate. mdpi.com |
| Fluazolate | Agrochemical (Herbicide) | Used to create a bioactive pyrazole (B372694) intermediate. kdpublications.in | 5-trifluoromethylpyrazoles. kdpublications.in |
| Pyraziflumid | Agrochemical (Fungicide) | Used to synthesize a key pyrazine (B50134) intermediate. kdpublications.in | Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate. kdpublications.in |
Development of Fluorinated Building Blocks for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental to modern drug and agrochemical development. These studies involve synthesizing a series of related compounds (analogs) to determine how specific structural modifications affect biological activity. olemiss.edu Fluorinated building blocks derived from this compound are exceptionally valuable for SAR studies because the introduction of fluorine can profoundly impact a molecule's properties. rsc.orgenamine.netossila.com
The inclusion of a difluoromethyl group can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and alter the acidity of nearby protons, all of which can influence how a molecule interacts with its target enzyme or receptor. rsc.orgolemiss.edu Chemists synthesize libraries of fluorinated compounds, often including isomeric sets with -F, -CF3, and -CHF2 groups, to systematically probe these effects. enamine.net
By creating a range of analogs where a hydrogen atom or a hydroxyl group is replaced by a difluoromethyl group, researchers can map the structural requirements for optimal potency and selectivity. conicet.gov.ar For example, the development of fluorinated derivatives of natural products like flavones has expanded the understanding of their SAR for potential use in treating neurodegenerative disorders. olemiss.edu This systematic approach, enabled by the availability of versatile building blocks from difluoroacetate, accelerates the optimization of lead compounds into viable drug candidates and effective agrochemicals. olemiss.eduossila.com
Stereoselective and Asymmetric Syntheses Utilizing Difluoroacetate Derivatives
The three-dimensional arrangement of atoms (stereochemistry) in a drug or agrochemical is critical, as different stereoisomers can have vastly different biological activities and safety profiles. Consequently, methods for stereoselective and asymmetric synthesis, which produce a specific desired isomer, are of paramount importance. Derivatives of difluoroacetic acid have been successfully employed in such advanced synthetic strategies.
One notable application is in dual-catalytic asymmetric reactions. For instance, difluoroacetic acid has been used as a highly effective promoter in the iridium-catalyzed asymmetric allylation of aldehydes. acs.org This method allows for the synthesis of chiral compounds with two adjacent stereocenters with high selectivity, providing access to specific stereoisomers of naturally occurring alkaloids. acs.org
Furthermore, derivatives like ethyl 2-bromo-2,2-difluoroacetate are used in reactions to produce chiral products. A reported synthesis of a Ketoconazole derivative, an antifungal agent, utilized this reagent in a reaction that resulted in a single enantiomer, demonstrating precise stereochemical control. mdpi.com Asymmetric radical difluoroalkylation has also emerged as a powerful strategy. By designing specific chiral radical synthons derived from difluoroacetate precursors, chemists can achieve the asymmetric construction of carbon stereocenters bearing a difluoromethyl group, leading to optically pure difluoromethylated amines and other valuable chiral molecules. nih.gov These methods are crucial for creating complex, stereochemically defined molecules that are essential for modern drug discovery. nih.govrsc.org
| Reaction Type | Difluoroacetate Derivative/Reagent | Key Features | Outcome |
|---|---|---|---|
| Asymmetric Allylation | Difluoroacetic acid (as promoter). acs.org | Dual-catalytic system with Iridium (Ir) and amine catalysts. acs.org | Selective formation of chiral compounds with two contiguous stereocenters. acs.org |
| Thiourea (B124793) Derivative Synthesis | Ethyl 2-bromo-2,2-difluoroacetate. mdpi.com | Reaction with inexpensive reagents to form chiral thiourea derivatives of existing drugs. mdpi.com | Synthesis of a Ketoconazole derivative as a single enantiomer. mdpi.com |
| Asymmetric Radical Difluoroalkylation | Radical CF₂H synthon (designed from difluoroacetate precursors). nih.gov | Nickel-catalyzed Negishi cross-coupling. nih.gov | Efficient synthesis of chiral difluoromethylated amines with excellent enantioselectivity. nih.gov |
| Intramolecular Azomethine Ylide Cycloaddition | Fluorinated dipolarophiles (related to difluoroacetate chemistry). rsc.org | Simultaneous generation of four stereocenters. rsc.org | Excellent diastereoselectivity in the synthesis of polycyclic fluorinated proline derivatives. rsc.org |
Contributions to Materials Science and Polymer Chemistry
Influence on Polymer Electrolyte Systems and Properties
The performance of electrolytes in lithium-ion batteries is critical, and additives or specialized salts can significantly alter their properties. Research into lithium difluoroacetate (B1230586) in electrolyte systems has provided insights into ion association and conductivity.
A key study investigated the molar conductivity of lithium difluoroacetate in propylene (B89431) carbonate across a range of temperatures. acs.org The findings showed that interpreting the conductivity data required accounting for the formation of both ion pairs (Li⁺DFA⁻) and triple ions (Li(DFA)₂⁻), even in a high-permittivity solvent like propylene carbonate. acs.org The association constants for ion-pair formation were found to increase significantly as the temperature decreased, a phenomenon attributed to strong non-Coulombic effects. acs.org
When compared to lithium trifluoroacetate (B77799), this compound exhibited higher association constants at all temperatures. acs.org This indicates that the lesser electron-withdrawing effect of the difluoroacetate anion, compared to the trifluoroacetate anion, results in a higher charge density on the oxygen atoms, promoting stronger ion pairing with lithium cations. acs.org Related research on ethyl difluoroacetate (EDFA), a moderately fluorinated solvent, suggests that this level of fluorination strikes a balance that is conducive to the dissociation of lithium salts when compared to more heavily fluorinated analogues. rsc.org However, other studies have noted that the ester derivative, ethyl difluoroacetate (DFEA), can exhibit poor chemical stability due to its low molecular energy level, leading to electrolyte decomposition. nih.gov
Table 1: Temperature Dependence of Ion-Pair Association Constants (KA) for Lithium Salts in Propylene Carbonate
| Temperature (K) | This compound KA (dm3/mol) | Lithium Trifluoroacetate KA (dm3/mol) |
|---|---|---|
| 308.15 | 15.2 | 11.3 |
| 298.15 | 18.1 | 13.6 |
| 288.15 | 21.6 | 16.3 |
| 278.15 | 25.8 | 19.6 |
| 268.15 | 31.2 | 23.8 |
| 258.15 | 38.2 | 29.2 |
| 248.15 | 47.4 | 36.5 |
| 238.15 | 59.9 | 46.4 |
Data sourced from Barthel, J. et al., The Journal of Physical Chemistry, 1996. acs.org
Polymerization Reactions Involving Difluoroacetate-Containing Monomers
The difluoroacetate group has been ingeniously employed not as a polymerizable unit itself, but as a reactive ester for post-polymerization modification (PPM). researchgate.netchemrxiv.org This strategy involves creating precursor polymers containing α,α-difluoroacetate esters, which can then be chemically modified. The two fluorine atoms adjacent to the carbonyl group activate the ester, facilitating its aminolysis. chemrxiv.org
This PPM approach allows for the synthesis of functional polymers that might be otherwise difficult to obtain through direct polymerization of functional monomers. researchgate.netresearchgate.net Detailed studies have shown that polymers featuring α,α-difluoroacetates can be effectively modified with primary amines, achieving high ester conversion rates of up to 100% in some cases. researchgate.netchemrxiv.org For instance, an α,α-difluoroacetate-containing polymer synthesized via Friedel–Crafts polycondensation was successfully modified with various amines. chemrxiv.orgresearchgate.net
A novel extension of this chemistry is the concept of "reversible aminolysis." chemrxiv.org Researchers have hypothesized that because the resulting α,α-difluoroacetamide product is also chemically activated, it could undergo alcoholysis to regenerate the original polymeric-activated ester. chemrxiv.org This reversibility would enable functionalized materials to be reused across different applications by chemically switching their functional groups. chemrxiv.org
Table 2: Characteristics of Post-Polymerization Modification via Aminolysis of α,α-Difluoroacetate Esters
| Feature | Description | Reference |
|---|---|---|
| Activation Method | The two α-fluorine atoms activate the carbonyl group of the ester for nucleophilic attack. | chemrxiv.org |
| Reaction Type | Aminolysis post-polymerization modification (PPM). | researchgate.netchemrxiv.org |
| Reactant Efficiency | Primary amines are significantly more efficient than secondary amines. | researchgate.net |
| Conversion Rate | High ester conversions, up to >95-100%, can be achieved. | researchgate.netchemrxiv.org |
| Reversibility Concept | The resulting α,α-difluoroacetamide may be reversed to the ester via alcoholysis, enabling reusable materials. | chemrxiv.org |
Surface Engineering and Coating Applications
In lithium-ion batteries, the interface between the electrode and the electrolyte is a critical region where performance-defining layers are formed. The decomposition products of electrolyte additives can create a protective film, known as the solid electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) on the cathode.
Derivatives of difluoroacetic acid, particularly ethyl difluoroacetate (DFEA or DFEAc), have been investigated as film-forming additives. nih.govunist.ac.kr The introduction of these fluorinated solvents can facilitate the formation of a protective CEI film on the surface of cathode materials. nih.gov This film acts as a physical barrier that can effectively inhibit the dissolution of transition metal elements from the cathode into the electrolyte, a common degradation mechanism, especially at high voltages. nih.gov
Research on high-voltage LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523) cathodes showed that combining ethyl difluoroacetate with fluoroethylene carbonate (FEC) as an additive resulted in a less resistive and more stable CEI. unist.ac.kr This engineered interface was able to reduce the oxidative decomposition current at high potentials (4.5 V vs. Li/Li⁺), contributing to improved battery stability. unist.ac.kr A suitable electrolyte additive can induce the formation of a thin but robust CEI, which is crucial for improving the cycle life of a battery. mdpi.com
Interaction with Advanced Battery Electrode Architectures
The development of next-generation lithium-ion batteries relies on advanced electrode architectures, such as high-voltage cathodes and high-capacity silicon-based anodes, which present unique interfacial challenges. Additives containing the difluoro- moiety have shown promise in stabilizing these advanced systems.
For high-voltage Ni-rich cathodes like LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523), the use of ethyl difluoroacetate (DFEAc) as a film-forming additive has proven beneficial. Its ability to form a stable CEI helps to suppress electrolyte decomposition at the high operating voltages required by these cathodes. unist.ac.kr
For advanced anodes, silicon is a promising material due to its extremely high theoretical capacity, but it suffers from massive volume changes during cycling, leading to unstable SEI formation and rapid capacity decay. researchgate.netresearchgate.net While direct studies on this compound with silicon are limited, research on the closely related compound lithium difluoro(oxalato)borate (LiDFOB) provides valuable insights. When used in an electrolyte with microsized silicon anodes, LiDFOB was found to produce a more stable SEI. researchgate.netresearchgate.netresearchgate.netresearchgate.net This stable interface effectively prevents capacity loss, allowing the silicon anode to retain a high capacity with nearly 100% coulombic efficiency over 100 cycles. researchgate.netresearchgate.net This suggests that difluoro-anion species can play a crucial role in creating the robust interfacial layers needed for the viable operation of advanced electrode architectures.
Analytical Methodologies for Lithium Difluoroacetate Research
The comprehensive characterization of lithium difluoroacetate (B1230586) is essential for understanding its properties and function, particularly in applications such as lithium-ion batteries. A suite of advanced analytical techniques is employed to elucidate its structure, purity, thermal behavior, and dynamic processes at interfaces.
Current Research Challenges and Future Directions
Optimization of Synthesis for Cost-Effectiveness and Environmental Impact
A significant hurdle in the widespread adoption of lithium difluoroacetate (B1230586) is the development of a synthesis process that is both economically viable and environmentally benign. The current production methods for many specialized lithium salts can be complex and costly, which presents a barrier to their large-scale application in the battery market. ipowerbatteries.insemcoinfratech.com Scaling up production from laboratory to industrial levels often encounters challenges such as ensuring consistent quality, managing supply chains for raw materials, and the substantial capital investment required for manufacturing infrastructure. ipowerbatteries.inclimateinsider.commachinedesign.com
The environmental footprint of lithium compound production is a growing concern. semcoinfratech.com Traditional lithium extraction and processing methods can be energy-intensive and contribute to greenhouse gas emissions. lithiumharvest.comarbor.eco For instance, the production of lithium carbonate, a common precursor, can generate significant CO2 emissions. arbor.eco Furthermore, the synthesis of fluorinated compounds like LiDFA may involve the use of hazardous reagents and solvents, necessitating stringent environmental controls to minimize pollution and ensure worker safety. researchgate.netresearchgate.net
Future research in this area will focus on:
Developing novel, low-cost synthesis routes that utilize readily available and less hazardous starting materials.
Conducting life cycle assessments (LCA) to comprehensively evaluate the environmental impact of different synthesis pathways, from raw material extraction to the final product. goldschmidt.inforepec.org This will enable the identification of more sustainable production methods.
| Challenge | Description | Future Direction |
| High Production Cost | Complex synthesis processes and the need for specialized equipment contribute to the high cost of LiDFA. tycorun.com | Development of streamlined, scalable, and more efficient synthesis methods. |
| Environmental Impact | The synthesis process may involve hazardous chemicals and generate significant waste, contributing to the overall environmental burden of battery production. lithiumharvest.comresearchgate.net | Adoption of green chemistry principles, use of renewable energy in production, and development of effective recycling strategies. repec.org |
| Scalability | Transitioning from laboratory-scale synthesis to large-scale industrial production presents logistical and quality control challenges. ipowerbatteries.insemcoinfratech.com | Investment in advanced manufacturing technologies and robust quality control measures to ensure consistency. semcoinfratech.commachinedesign.com |
Comprehensive Understanding of Long-Term Interfacial Stability and Degradation
The performance and longevity of lithium-ion batteries are critically dependent on the stability of the solid electrolyte interphase (SEI) layer formed on the anode surface. atomfair.comlarge-battery.com While lithium difluoroacetate is known to contribute to the formation of a stable SEI, a comprehensive understanding of its long-term stability and the mechanisms of its degradation is still lacking.
Over numerous charge-discharge cycles, the SEI layer can undergo changes, including gradual thickening, compositional evolution, and mechanical breakdown. atomfair.comthermofisher.com These changes can lead to increased impedance, consumption of active lithium, and ultimately, capacity fade. large-battery.comthermofisher.com The degradation of the SEI can be accelerated by factors such as high temperatures and high operating voltages. atomfair.comumich.edu
Key research questions that need to be addressed include:
What are the precise chemical and electrochemical reactions that lead to the degradation of the LiDFA-derived SEI layer over thousands of cycles?
How do operating conditions, such as temperature, charge/discharge rates, and voltage windows, influence the long-term stability of the interface? aalto.fi
What is the role of interactions between the LiDFA-derived SEI and other electrolyte components, including solvents and other additives, in the degradation process?
Future research will likely involve the use of advanced in-situ and ex-situ characterization techniques to probe the evolution of the SEI layer in real-time and after prolonged cycling. This will provide crucial insights into the degradation pathways and inform the development of strategies to enhance interfacial stability. nih.gov
| Degradation Mechanism | Effect on Battery Performance | Relevant Research Focus |
| SEI Growth and Evolution | Increased impedance, loss of active lithium, capacity fade. atomfair.comthermofisher.com | Understanding the kinetics and thermodynamics of SEI formation and evolution in the presence of LiDFA. |
| Electrolyte Decomposition | Gas generation, consumption of electrolyte components, reduced ionic conductivity. large-battery.comthermofisher.com | Investigating the electrochemical stability window of LiDFA and its decomposition products. |
| Interfacial Reactions with Electrodes | Structural degradation of electrode materials, loss of active sites. uni-giessen.de | Characterizing the chemical and physical changes at the electrode-electrolyte interface over long-term cycling. |
Development of Novel this compound Derivatives with Tailored Functionality
To further enhance the performance of lithium-ion batteries, there is a growing interest in designing and synthesizing novel derivatives of this compound with tailored functionalities. rsc.orgresearchgate.net By modifying the chemical structure of the acetate (B1210297) anion, it may be possible to fine-tune its properties to meet the specific demands of different battery chemistries and applications.
Potential areas for functionalization include:
Improving thermal stability: Introducing specific functional groups could enhance the thermal stability of the resulting SEI layer, making the battery safer and more reliable at elevated temperatures.
Enhancing ionic conductivity: Modifications to the anion structure could influence its interaction with lithium ions and the solvent molecules, potentially leading to higher ionic conductivity and improved rate capability.
Tailoring film-forming properties: The chemical nature of the anion determines its reduction and oxidation potentials and the composition of the resulting interphase layers. acs.org Designing derivatives with specific film-forming characteristics could lead to more robust and effective SEI and cathode-electrolyte interphase (CEI) layers. mdpi.com
Introducing flame retardant properties: Incorporating flame-retardant moieties into the structure of the additive could significantly improve the safety of the battery. nih.gov
The development of these novel derivatives will require a close collaboration between synthetic chemists and electrochemists, guided by computational modeling to predict the properties of new molecules.
| Derivative Functionality | Targeted Improvement | Example Approach |
| Enhanced Thermal Stability | Improved safety and performance at high temperatures. | Incorporation of thermally stable functional groups. |
| Increased Ionic Conductivity | Higher power density and faster charging. | Modification of the anion to reduce ion pairing. |
| Optimized SEI/CEI Formation | Longer cycle life and better electrode protection. uri.eduresearchgate.net | Introduction of functional groups that preferentially decompose to form stable inorganic components like LiF. researchgate.net |
| Flame Retardancy | Improved battery safety. nih.gov | Integration of phosphorus or other flame-retardant elements into the molecular structure. |
Integration of this compound into Next-Generation Battery Technologies
The potential applications of this compound and its derivatives extend beyond conventional lithium-ion batteries. There is a significant opportunity to explore their use in next-generation energy storage systems, such as solid-state batteries and lithium-sulfur batteries.
Solid-State Batteries: In solid-state batteries, the liquid electrolyte is replaced with a solid ion conductor, which can improve safety and potentially enable the use of high-energy lithium metal anodes. uni-giessen.deresearchgate.net However, achieving a stable and low-resistance interface between the solid electrolyte and the electrodes is a major challenge. uni-giessen.deresearchgate.net this compound could be used as an interfacial modifier to form a protective layer that suppresses side reactions and improves lithium-ion transport across the interface.
Lithium-Sulfur Batteries: Lithium-sulfur batteries offer a very high theoretical energy density, but their practical application is hindered by issues such as the polysulfide shuttle effect, which leads to rapid capacity fade. mdpi.comnih.govyoutube.com The dissolution of intermediate lithium polysulfides from the cathode and their migration to the anode results in the loss of active material and the formation of an unstable SEI. youtube.comresearchgate.net Additives like this compound could play a crucial role in stabilizing the lithium metal anode and mitigating the polysulfide shuttle by forming a robust and protective SEI layer. researchgate.netnih.gov
The integration of LiDFA into these advanced battery systems will require a deep understanding of the unique interfacial chemistry and the development of tailored electrolyte formulations.
| Next-Generation Technology | Key Challenge | Potential Role of LiDFA |
| Solid-State Batteries | High interfacial resistance and instability between solid electrolyte and electrodes. uni-giessen.deresearchgate.net | Formation of a stable, ionically conductive interface layer to reduce impedance and suppress side reactions. |
| Lithium-Sulfur Batteries | Polysulfide shuttle effect and unstable lithium metal anode. mdpi.comnih.govyoutube.com | Stabilization of the lithium metal anode through the formation of a robust SEI that prevents reactions with polysulfides. researchgate.net |
Synergistic Approaches Combining Experimental and Computational Research for Rational Design
To accelerate the discovery and optimization of new electrolyte materials, a synergistic approach that combines experimental investigations with computational modeling is essential. rsc.orgresearchgate.net Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide valuable insights into the fundamental properties and behaviors of molecules and interfaces at the atomic level. large-battery.comrsc.orgnih.gov
By using computational tools, researchers can:
Predict the electrochemical properties of new this compound derivatives, such as their reduction/oxidation potentials and ionic conductivity.
Simulate the formation and evolution of the SEI layer to understand its composition, structure, and stability.
Screen large numbers of candidate molecules to identify the most promising candidates for experimental synthesis and testing.
This computational-guided approach allows for a more rational and efficient design of new electrolyte additives, reducing the time and resources required for their development. The experimental validation of computational predictions is crucial for refining the theoretical models and ensuring their accuracy. researchgate.netnih.gov This iterative feedback loop between theory and experiment will be a key driver of innovation in the field of battery electrolytes.
| Research Approach | Contribution to Rational Design | Key Methodologies |
| Computational Modeling | Prediction of molecular properties, simulation of interfacial phenomena, high-throughput screening of new materials. rsc.org | Density Functional Theory (DFT), Molecular Dynamics (MD) simulations. large-battery.comrsc.org |
| Experimental Validation | Synthesis and characterization of new materials, electrochemical testing in battery cells, advanced spectroscopic and microscopic analysis of interfaces. researchgate.net | Cyclic Voltammetry, Electrochemical Impedance Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM). |
| Synergistic Integration | Iterative feedback loop between theoretical predictions and experimental results to accelerate the discovery and optimization of electrolyte additives. | Close collaboration between computational and experimental research groups. |
Q & A
Q. What are the primary methodologies for synthesizing lithium difluoroacetate, and how do reaction conditions influence purity?
this compound is typically synthesized via neutralization of difluoroacetic acid with lithium hydroxide or carbonate. Key steps include:
- Precision in stoichiometry : Excess lithium hydroxide ensures complete neutralization, minimizing residual acid .
- Solvent selection : Anhydrous ethanol or propylene carbonate (PC) is preferred to avoid hydrolysis of difluoroacetate .
- Drying protocols : Lyophilization or vacuum drying at 60–80°C removes solvent residues, yielding >98% purity (verified via NMR and ion chromatography) .
Q. How does this compound’s conductivity vary with solvent choice and temperature?
In propylene carbonate (PC), this compound exhibits concentration-dependent conductivity due to ion-pair formation. For example:
Advanced Research Questions
Q. What experimental approaches resolve contradictions in this compound’s thermal stability data?
Conflicting reports on thermal decomposition temperatures (e.g., 120–160°C) arise from:
- Analytical methods : Thermogravimetric analysis (TGA) under argon shows decomposition at 160°C, while differential scanning calorimetry (DSC) with trace moisture detects onset at 120°C due to hydrolysis .
- Electrolyte interactions : In LiPF₆-based electrolytes, methyl difluoroacetate additives reduce Al current collector corrosion but accelerate decomposition above 100°C .
Resolution : Use in situ FTIR to monitor decomposition pathways and control moisture levels (<10 ppm) during testing .
Q. How do fluorinated substituents in this compound impact ion-pair formation and Li⁺ solvation in non-aqueous electrolytes?
The difluoroacetate anion’s electron-withdrawing groups lower charge density on oxygen, increasing association constants (Kₐ) for Li⁺ ion-pair formation. For example:
Q. What strategies optimize this compound-based electrolytes for high-voltage lithium-ion batteries?
- Additive engineering : 2% vinylene carbonate reduces solid-electrolyte interphase (SEI) impedance by 30% in LiPF₆/difluoroacetate systems .
- Co-solvent blends : Mixing with fluoroethylene carbonate (FEC) improves oxidative stability to 4.8 V vs. Li/Li⁺, enabling compatibility with high-nickel cathodes .
- Water content control : <20 ppm H₂O minimizes HF generation, preventing Al corrosion and capacity fade (validated via ICP-OES) .
Data Contradiction Analysis
Q. Why do studies report conflicting results on this compound’s flammability in battery electrolytes?
Discrepancies arise from:
- Testing protocols : ASTM E659 (flammability) vs. self-extinguishing time (SET) measurements. Methyl difluoroacetate shows SET <2 s at 25°C (non-flammable) but ignites in pressurized oxygen-rich environments .
- Electrolyte composition : 1M LiPF₆ in methyl difluoroacetate is non-flammable, but blends with carbonate solvents (e.g., EC/DMC) reduce flash points by 40°C .
Q. How does this compound’s environmental persistence compare to other fluorinated battery additives?
While methyl difluoroacetate degrades faster than perfluorinated compounds (PFCs), its trifluoroacetic acid byproduct is a persistent groundwater contaminant. Accelerated degradation studies using UV/O₃ show:
| Additive | Half-life (days) | Major Byproduct |
|---|---|---|
| Methyl difluoroacetate | 12 | Trifluoroacetic acid |
| Fluoroethylene carbonate | 45 | CO₂, HF |
| Mitigation involves covalent grafting to polymer electrolytes to minimize leaching . |
Methodological Guidance
Q. How to quantify ion-pair formation in this compound solutions?
- Conductometric titration : Fit molar conductivity (Λ) vs. √c using the Fuoss–Shedlovsky equation to extract Kₐ .
- Raman spectroscopy : Monitor Li⁺–anion vibrational modes (e.g., 740 cm⁻¹ for Li–O in difluoroacetate) .
9. Best practices for characterizing thermal stability in electrolyte formulations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
